Cerium--manganese (1/5)
Description
Table 1: Comparative Catalytic Performance of Cerium-Manganese Oxides
| Composition | VOC Type | Conversion Efficiency (%) | Temperature (°C) |
|---|---|---|---|
| Ce₀.₂₅Mn₀.₇₅Oₓ | Propane | 90 | 300 |
| Ce₀.₅Mn₀.₅Oₓ | Toluene | 85 | 300 |
| Mn₂O₃ | Propane | 45 | 350 |
The table above illustrates the superior activity of cerium-manganese systems relative to pure manganese oxides .
Properties
CAS No. |
60495-76-3 |
|---|---|
Molecular Formula |
CeMn5 |
Molecular Weight |
414.806 g/mol |
IUPAC Name |
cerium;manganese |
InChI |
InChI=1S/Ce.5Mn |
InChI Key |
YOSLGHBNHHKHST-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Ce] |
Origin of Product |
United States |
Preparation Methods
Coprecipitation Method
Coprecipitation is a widely used technique for synthesizing cerium–manganese composites. In this approach, aqueous solutions of cerium and manganese salts are mixed in stoichiometric ratios, followed by the addition of a precipitating agent.
Procedure :
- Precursor Preparation : Dissolve cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) in deionized water at a 1:5 molar ratio.
- Precipitation : Adjust the pH to 10 using ammonia (NH₃·H₂O) under vigorous stirring. The alkaline medium facilitates the simultaneous hydrolysis of Ce³⁺ and Mn²⁺ ions, forming a mixed hydroxide precursor.
- Aging and Washing : Age the precipitate for 10–24 hours, followed by repeated washing to remove residual ions.
- Drying and Calcination : Dry the precipitate at 120°C for 5 hours and calcine at 400°C for 4 hours in air to obtain the final oxide phase.
Key Parameters :
- pH Control : A pH of 10 ensures complete precipitation of both metals.
- Calcination Temperature : Temperatures ≥400°C promote crystallinity but may reduce surface area.
Table 1: Coprecipitation Conditions for Cerium–Manganese Composites
| Precursor Salts | Ce:Mn Ratio | pH | Calcination (°C) | Surface Area (m²/g) |
|---|---|---|---|---|
| Ce(NO₃)₃ + Mn(CH₃COO)₂ | 1:5 | 10 | 400 | 85–110 |
| CeCl₃ + MnSO₄ | 1:3 | 9 | 350 | 120–135 |
Hydrothermal Synthesis
Hydrothermal methods offer enhanced control over crystallinity and particle morphology. This method involves reacting precursors in a sealed autoclave at elevated temperatures and pressures.
Procedure :
- Solution Preparation : Combine Ce(NO₃)₃·6H₂O and MnCl₂·4H₂O in a 1:5 molar ratio in deionized water.
- Capping Agent Addition : Introduce acetic acid (CH₃COOH) to stabilize nanoparticles and prevent agglomeration.
- Hydrothermal Treatment : Transfer the solution to a Teflon-lined autoclave and heat at 150–200°C for 12–24 hours.
- Post-Treatment : Centrifuge the product, wash with ethanol, and dry at 80°C.
Advantages :
- Produces highly crystalline materials with uniform particle size.
- Enables doping of cerium into manganese oxide frameworks.
Table 2: Hydrothermal Synthesis Parameters
| Temperature (°C) | Time (h) | Capping Agent | Crystallite Size (nm) |
|---|---|---|---|
| 150 | 24 | CH₃COOH | 8–12 |
| 200 | 12 | None | 15–20 |
Ion-Exchange Method
Ion-exchange techniques are employed to incorporate cerium into pre-formed manganese oxide matrices, such as cryptomelane-type OMS-2.
Procedure :
- Parent Material Synthesis : Prepare OMS-2 by oxidizing MnSO₄ with KMnO₄ in acidic medium.
- Ion Exchange : Stir OMS-2 with Ce(NO₃)₃ solution (0.2 M) for 24 hours, replacing the solution every 4 hours to maximize Ce³⁺ uptake.
- Calcination : Calcine at 400°C for 4 hours to stabilize the structure.
Outcomes :
Wet Impregnation
Wet impregnation involves depositing cerium precursors onto manganese oxide supports.
Procedure :
- Support Preparation : Synthesize γ-MnO₂ via redox precipitation.
- Impregnation : Incubate γ-MnO₂ with Ce(NO₃)₃ solution in methanol for 24 hours.
- Drying and Calcination : Dry at 120°C and calcine at 400°C.
Limitations :
Characterization of Cerium–Manganese (1/5)
X-Ray Diffraction (XRD) : Confirms the formation of CeMn₅ phases. Peaks at 2θ = 28.5°, 33.1°, and 47.5° correspond to the fluorite structure of CeO₂, while manganese oxides (e.g., Mn₃O₄) appear at 2θ = 36.5°.
Transmission Electron Microscopy (TEM) : Reveals particle sizes of 8–15 nm for hydrothermally synthesized samples, with lattice fringes indicating crystallinity.
Surface Area Analysis (BET) : Coprecipitated samples exhibit surface areas of 85–110 m²/g, advantageous for catalytic applications.
X-Ray Photoelectron Spectroscopy (XPS) : Identifies Ce³⁺/Ce⁴⁺ and Mn³⁺/Mn⁴⁺ redox couples, critical for oxygen mobility.
Challenges and Optimization Strategies
- Stoichiometric Control : Achieving the exact 1:5 ratio requires precise molar adjustments of precursors.
- Phase Purity : Competing phases like Mn₂O₃ or CeO₂ may form; these can be minimized by optimizing calcination temperatures.
- Scalability : Hydrothermal and ion-exchange methods face scalability issues due to prolonged reaction times.
Scientific Research Applications
Cerium-manganese mixed oxides, particularly in compositions such as Ce0.2Mn0.8Ox (often simplified as Cerium-manganese (1/5)), have garnered significant attention for their applications in scientific research, especially in catalysis and environmental remediation . These mixed oxides exhibit unique catalytic properties arising from the synergistic interaction between cerium and manganese oxides .
Scientific Research Applications
Catalysis: Cerium-manganese mixed oxides are effective catalysts in various oxidation reactions . The presence of cerium oxide (CeO2) provides oxygen storage capacity, which enhances the oxidation state of manganese oxide (MnOx), leading to a reversible redox cycle and stable catalytic performance .
- Oxidation of volatile organic compounds (VOCs): Cerium-manganese oxides have demonstrated high activity in the total oxidation of VOCs . The ratio of cerium to manganese influences the catalytic activity, with a higher manganese content leading to increased defects and enhanced performance .
- Formaldehyde oxidation: These oxides can effectively convert formaldehyde into carbon dioxide and water at room temperature, achieving a formaldehyde conversion rate of up to 92% .
- Methane and n-butane oxidation: Cerium-manganese mixed oxides exhibit higher specific rates than either CeO2 or Mn2O3 for the oxidation of methane and n-butane .
Environmental Remediation: The catalytic properties of cerium-manganese oxides make them suitable for environmental applications.
- Water treatment: Cerium salts can inhibit manganese deposition in water systems. Cerium(III) displays a high affinity for hydrous MnO2 surfaces, preventing the formation of dark brown suspended MnO2 .
- Scavenging metallic cations: Manganese dioxide, a component of cerium-manganese oxides, can bind metallic cations and act as a surface catalyst in reactions such as the oxidation of As(III) and Se(IV), which is useful in environmental remediation .
Nanocomposites: Cerium-manganese oxides can be synthesized as nanocomposites to enhance their properties and applications .
- Antibacterial activity: Manganese-doped cerium oxide nanocomposites exhibit enhanced antibacterial activity and effectiveness for photodynamic therapy . This is attributed to the generation of reactive oxygen species, which leads to targeted toxicity and bacterial growth inhibition .
- Drug delivery: These nanocomposites can be used in drug delivery systems. For example, hydrogels loaded with cerium-manganese nanoparticles and nerve growth factor have shown promise in spinal cord injury repair by modulating the immune response .
Data Table
The following table summarizes the applications and properties of cerium-manganese mixed oxides based on the provided search results.
Mechanism of Action
The mechanism by which cerium–manganese (1/5) exerts its effects involves:
Antioxidant Properties: The compound can eliminate reactive oxygen species (ROS) and facilitate the polarization of macrophages from a pro-inflammatory phenotype to an anti-inflammatory phenotype.
Molecular Targets and Pathways: The compound targets oxidative stress pathways and inflammatory pathways, modulating the activity of transcription factors such as hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF).
Comparison with Similar Compounds
Comparison with Structural Analogs (Other Ce–Mn Ratios)
Ce–Mn (1:3) vs. Ce–Mn (1:5)
- Catalytic Activity :
Ce₀.₂₅Mn₀.₇₅Oₓ (1:3 ratio) exhibits superior activity in volatile organic compound (VOC) oxidation due to higher Ce³⁺ content and oxygen vacancy density. For toluene oxidation, its T₅₀ (temperature for 50% conversion) is 168°C, compared to 216°C for Ce₀.₁₇Mn₀.₈₃Oₓ (1:5) . - Phase Composition :
Ce–Mn (1:3) forms a mixed oxide phase with Mn²⁺/Mn³⁺ incorporated into the ceria lattice, whereas Ce–Mn (1:5) shows phase separation into cubic ceria and Mn₂O₃, reducing redox synergy . - Surface Area: Ce–Mn (1:5) prepared via urea co-precipitation has a surface area of 152.27 m²/g, lower than Ce–Mn (1:3) synthesized by mechanochemical methods (168.20 m²/g) .
Table 1: Structural and Catalytic Properties of Ce–Mn Oxides
| Ce:Mn Ratio | Synthesis Method | Surface Area (m²/g) | T₅₀ for Toluene (°C) | Key Phase Composition |
|---|---|---|---|---|
| 1:5 | Urea co-precipitation | 152.27 | 216 | CeO₂ + Mn₂O₃ |
| 1:3 | Mechanochemical | 168.20 | 168 | Ce–Mn mixed oxide |
| 3:1 | Citric acid sol-gel | 157.46 | 111 | CeO₂-dominant with MnO₂ |
Comparison with Functional Analogs (Other Ce-Based Mixed Oxides)
Ce–Mn vs. Ce–Fe
- Environmental Remediation :
Ce–Mn oxides show higher arsenate (As(V)) adsorption capacity (41.2 mg/g) compared to Ce–Fe oxides (32.5 mg/g) due to stronger Mn–O–As complexation . - Catalytic Performance :
Ce–Fe catalysts exhibit better thermal stability (>500°C) in diesel soot combustion, while Ce–Mn oxides excel in low-temperature (<300°C) VOC oxidation .
Ce–Mn vs. Ce–Zr
- Oxygen Mobility :
Ce–Zr oxides have superior OSC (200–300 μmol O₂/g) but lack Mn’s redox versatility, limiting their use in ROS-scavenging therapies . - Biomedical Applications: Ce–Mn nanoparticles (NPs) outperform Ce–Zr in polarizing M1 macrophages to anti-inflammatory M2 phenotypes, critical for RA treatment .
Table 2: Functional Comparison of Ce-Based Mixed Oxides
| Material | Key Application | Strengths | Limitations |
|---|---|---|---|
| Ce–Mn (1:5) | RA therapy, VOC oxidation | High ROS scavenging, redox flexibility | Phase separation at high Mn content |
| Ce–Fe | Heavy metal adsorption | Thermal stability | Lower adsorption kinetics |
| Ce–Zr | Automotive catalysis | High OSC, thermal resistance | Limited biomedical relevance |
Critical Research Findings
- Biomedical Efficacy: Ce–Mn (1:5) NPs at 100 µg/mL scavenge 76.44% of DPPH radicals and reduce M1 macrophage markers (iNOS, TNF-α) by 60%, outperforming pure CeO₂ or MnOₓ .
- Environmental Performance :
In arsenic removal, Ce–Mn (1:5) achieves 56.68% efficiency at pH 7, leveraging Mn⁴⁺-mediated oxidation of As(III) to less toxic As(V) . - Catalytic Limitations : High Mn content in Ce–Mn (1:5) reduces surface Ce³⁺, lowering OSC and VOC oxidation activity compared to Ce–Mn (1:3) .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Cerium-Manganese (1/5) composites?
- Methodological Answer : Synthesis typically involves co-doping methods using sol-gel or hydrothermal techniques. For example, a mole ratio of Sn:Sb:Ce:Mn = 100:10:3:3 in ethylene glycol solvent has shown high electrocatalytic performance, achieving 98.5% dye degradation efficiency in 30 minutes. Characterization via EDS confirms successful doping . Key parameters include precursor concentration, pH, and calcination temperature.
Q. Which characterization techniques are critical for analyzing Ce-Mn (1/5) structural and catalytic properties?
- Methodological Answer : Use a combination of:
- EDS/XPS : To verify elemental composition and oxidation states of Ce³⁺/Ce⁴⁺ and Mn³⁺/Mn⁴⁺ .
- XRD : To identify crystallographic phases and dopant integration.
- Electrochemical impedance spectroscopy (EIS) : To measure charge transfer resistance (e.g., 1.79 V oxygen evolution potential in co-doped electrodes) .
- GC-MS : To identify intermediate degradation products in catalytic studies .
Q. How do researchers determine the catalytic activity of Ce-Mn (1/5) in oxidation reactions?
- Methodological Answer : Standard protocols include:
- Degradation efficiency tests : Measure pollutant removal rates (e.g., methylene blue) under controlled pH, temperature, and UV/visible light.
- Kinetic analysis : Use pseudo-first/second-order models to quantify reaction rates.
- Stability tests : Perform cyclic voltammetry or repeated batch experiments to assess catalyst durability .
Advanced Research Questions
Q. How can contradictions in reported catalytic performance data for Ce-Mn (1/5) systems be resolved?
- Methodological Answer : Contradictions often arise from variations in synthesis conditions or testing environments. Strategies include:
- Comparative meta-analysis : Normalize data across studies using metrics like turnover frequency (TOF) or surface-area-normalized activity.
- Controlled replication : Reproduce experiments with strict adherence to reported parameters (e.g., mole ratios, calcination temperatures).
- Statistical modeling : Apply ANOVA or multivariate regression to isolate variables (e.g., pH, dopant ratio) impacting performance .
Q. What experimental designs are recommended to probe reaction mechanisms in Ce-Mn (1/5) catalysts?
- Methodological Answer :
- In-situ spectroscopy : Use FTIR or Raman to track intermediate species during reactions.
- Isotopic labeling : Introduce ¹⁸O₂ or D₂O to elucidate oxygen transfer pathways.
- Computational modeling : Pair density functional theory (DFT) with experimental data to validate proposed mechanisms (e.g., redox cycling between Ce³⁺/Ce⁴⁺ and Mn³⁺/Mn⁴⁺) .
Q. What systematic approaches optimize the Ce/Mn ratio for specific applications?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary Ce/Mn ratios while monitoring outcomes like degradation efficiency or charge transfer resistance.
- High-throughput screening : Test combinatorial libraries of ratios under automated conditions.
- Machine learning : Train models on existing datasets to predict optimal ratios for novel applications (e.g., CO oxidation vs. wastewater treatment) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in doping efficiency claims for Ce-Mn (1/5)?
- Methodological Answer :
- Cross-validation : Compare EDS/XPS data with ICP-OES for quantitative elemental analysis.
- Surface-sensitive techniques : Augment bulk measurements with TEM-EDS mapping to assess dopant distribution homogeneity.
- Peer review : Collaborate with independent labs to verify results .
Ethical and Reproducibility Considerations
Q. What ethical and reproducibility standards apply to Ce-Mn (1/5) research?
- Methodological Answer :
- Data transparency : Publish raw characterization data (XRD, EIS) in supplementary materials.
- Ethical approval : Disclose compliance with institutional guidelines for hazardous material handling (e.g., ethylene glycol use).
- Replication protocols : Document step-by-step synthesis and testing procedures, including equipment calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
